An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-4-methylpyrimidine
An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-4-methylpyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Rigorous Characterization
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a frequent pharmacophore in a multitude of therapeutic agents.[1] Compounds such as 2,5-Dichloro-4-methylpyrimidine represent versatile chemical intermediates, offering multiple reaction sites for the synthesis of more complex, biologically active molecules.[2][3] The journey from a simple building block to a potential drug candidate is paved with data. A thorough and accurate understanding of a compound's physical properties is not a mere formality; it is the foundation upon which all subsequent research—from synthesis scale-up to formulation and preclinical assessment—is built. This guide provides a comprehensive overview of the core physical properties of 2,5-Dichloro-4-methylpyrimidine, emphasizing the methodologies and scientific reasoning essential for its characterization in a research and development setting. While experimental data for this specific isomer is not widely published, we will present a framework for its determination, grounded in established analytical techniques and drawing comparisons with related isomers where appropriate.
Core Physicochemical Profile
The identity and fundamental computed properties of 2,5-Dichloro-4-methylpyrimidine provide the initial dataset for any research endeavor. These identifiers are crucial for database searches, regulatory documentation, and ensuring the correct material is being handled.
| Property | Value | Source |
| IUPAC Name | 2,5-dichloro-4-methylpyrimidine | PubChem[4] |
| Molecular Formula | C₅H₄Cl₂N₂ | PubChem[4] |
| Molecular Weight | 163.00 g/mol | PubChem[4] |
| CAS Number | 1192064-63-3 | PubChem[4] |
| Canonical SMILES | CC1=NC(=NC=C1Cl)Cl | PubChem[4] |
| InChIKey | NQQBBTQLATUFBF-UHFFFAOYSA-N | PubChem[4] |
| Appearance | Solid (Form/Color to be determined experimentally) | N/A |
| Melting Point | To be determined experimentally | N/A |
| Boiling Point | To be determined experimentally | N/A |
| Solubility | To be determined experimentally | N/A |
Molecular Structure Visualization
Caption: 2D structure of 2,5-Dichloro-4-methylpyrimidine.
Methodologies for Experimental Determination of Physical Properties
For a novel or sparsely characterized compound, experimental validation is paramount. The following section details the standard operating procedures and the underlying rationale for determining key physical properties. This approach ensures data integrity and provides critical insights for downstream applications.
Melting Point Determination
Field Insight: The melting point is more than a physical constant; it is a primary indicator of purity. A sharp, well-defined melting range (typically <1°C) suggests a highly pure compound, whereas a broad or depressed melting range often indicates the presence of impurities. This parameter is critical for quality control and for setting temperature limits in drying or reaction processes.
Experimental Protocol:
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Sample Preparation: A small quantity of the crystalline 2,5-Dichloro-4-methylpyrimidine is finely crushed into a powder. A capillary tube is packed with 2-3 mm of the sample by tapping the sealed end on a hard surface.
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Instrument Setup: The packed capillary is placed into a calibrated melting point apparatus.
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Rapid Scan (Optional): A rapid temperature ramp (10-20°C/min) is initiated to quickly identify an approximate melting range. This prevents excessive time spent on the precise determination.
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Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to a temperature approximately 15-20°C below the approximate melting point found in the rapid scan.
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Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range.
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Validation: The procedure is repeated at least twice to ensure reproducibility.
Causality and Trustworthiness: The slow heating rate during the final approach is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading. Repeating the measurement validates the result and provides a statistical basis for the reported range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Field Insight: For compounds that are liquid at or near room temperature, or for those that can be safely distilled, the boiling point is a key characteristic for purification (distillation), identification, and assessing intermolecular forces. Given that isomers like 2,4-dichloro-5-methylpyrimidine have a boiling point of 108-109 °C at reduced pressure (11 mmHg), it is likely that 2,5-dichloro-4-methylpyrimidine will also require vacuum distillation to prevent decomposition at atmospheric pressure.[5][6][7]
Experimental Protocol (Microscale):
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Setup: A small amount of the liquid sample (or molten solid) is placed in a micro test tube.
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Capillary Inversion: A standard melting point capillary tube is sealed at one end. The sealed tube is dropped, open end down, into the test tube containing the sample.
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Heating: The test tube assembly is attached to a thermometer and heated gently in a controlled heating bath (e.g., oil bath).
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Observation (Initial): As the liquid heats, air trapped in the inverted capillary will expand and slowly bubble out.
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Equilibrium: Heating continues until a continuous and vigorous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the substance is overcoming the external pressure.
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Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the substance equals the pressure of the surrounding environment.
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Pressure Correction: The ambient pressure is recorded. If not at standard pressure (760 mmHg), the boiling point can be normalized using a pressure-temperature nomograph.
Causality and Trustworthiness: This micro method is ideal for conserving valuable material. The key to accuracy is the slow cooling phase; this ensures the precise point of pressure equilibrium is observed. Recording the ambient pressure is non-negotiable for data to be comparable and reproducible.
Solubility Assessment
Field Insight: Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification (crystallization) to bioavailability and formulation. A qualitative and quantitative solubility profile in a range of solvents (e.g., water, buffers, ethanol, DMSO, acetone, dichloromethane) is essential.
Experimental Protocol (Qualitative):
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Solvent Selection: A panel of representative solvents is chosen, covering a range of polarities.
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Sample Preparation: A fixed amount of solute (e.g., 1 mg) is weighed into separate small vials.
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Solvent Addition: A measured volume of the first solvent (e.g., 100 µL) is added to the corresponding vial. The vial is capped and vortexed for 30-60 seconds.
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Visual Inspection: The mixture is visually inspected against a contrasting background for any undissolved solid.
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Incremental Addition: If the solid dissolves completely, more solute can be added to determine an approximate saturation point. If it does not dissolve, more solvent is added in measured increments until dissolution occurs, or a practical limit is reached (e.g., 1 mL).
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Classification: The solubility is classified based on standard criteria (e.g., "soluble" >100 mg/mL, "sparingly soluble" 1-10 mg/mL, "insoluble" <0.1 mg/mL).
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Repeat: The process is repeated for all selected solvents.
Caption: Workflow for Qualitative Solubility Profiling.
Spectroscopic Confirmation of Chemical Structure
Before any physical properties are measured and recorded, the chemical identity and structural integrity of the synthesized material must be unequivocally confirmed. This is a self-validating system that ensures the properties are attributed to the correct molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For 2,5-Dichloro-4-methylpyrimidine, one would expect to see a singlet in the ¹H NMR spectrum corresponding to the methyl (–CH₃) protons and another singlet for the lone proton on the pyrimidine ring.
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. Key absorbances for this molecule would include C-H stretching and bending, C=N and C=C stretching within the aromatic ring, and C-Cl stretching.[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the confirmation of the molecular formula. The fragmentation pattern can also provide clues about the molecule's structure. A key feature for this compound would be the characteristic isotopic pattern (M, M+2, M+4 peaks) due to the presence of two chlorine atoms.[9]
Safety and Handling for Chlorinated Pyrimidines
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] Store away from strong oxidizing agents and strong acids.[11][13]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air.[13]
Conclusion
The thorough characterization of a novel chemical entity like 2,5-Dichloro-4-methylpyrimidine is a foundational activity in the drug discovery and development pipeline. While computed data provides a valuable starting point, it is no substitute for rigorous experimental determination of physical properties such as melting point, boiling point, and solubility. The methodologies outlined in this guide represent standard, validated procedures that ensure the generation of reliable and reproducible data. This data, in turn, informs critical decisions regarding a compound's purity, stability, scalability, and suitability for further development, ultimately underpinning the entire research lifecycle.
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